molecular formula C12H16O2 B13880926 1-(5-Cyclohexylfuran-2-yl)ethanone

1-(5-Cyclohexylfuran-2-yl)ethanone

Cat. No.: B13880926
M. Wt: 192.25 g/mol
InChI Key: JWDBUZPMTHQGCK-UHFFFAOYSA-N
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Description

1-(5-Cyclohexylfuran-2-yl)ethanone is a substituted furan derivative featuring an acetyl group (ethanone) attached to the 2-position of a furan ring, which itself is substituted with a cyclohexyl group at the 5-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The cyclohexyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler furan-based ketones.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(5-cyclohexylfuran-2-yl)ethanone

InChI

InChI=1S/C12H16O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

JWDBUZPMTHQGCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Cyclohexylfuran-2-yl)ethanone can be achieved through several routes. One common method involves the reaction of 5-cyclohexylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(5-Cyclohexylfuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(5-Cyclohexylfuran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the synthesis of materials with desired chemical and physical properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(5-Cyclohexylfuran-2-yl)ethanone exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(5-Cyclohexylfuran-2-yl)ethanone, differing primarily in substituents on the furan/benzofuran ring or adjacent functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent/Modification Molecular Formula Notable Properties/Activities References
This compound 5-Cyclohexylfuran-2-yl C₁₂H₁₆O₂ High lipophilicity (inferred) -
1-(5-Methyl-2-furanyl)-ethanone 5-Methylfuran-2-yl C₇H₈O₂ Used in flavor/fragrance industries
1-(7-Dodecyloxy-2-benzofuranyl)ethanone (3c) 7-Dodecyloxybenzofuran-2-yl C₂₂H₃₀O₃ Antiviral (respiratory syncytial virus)
1-(2-Chlorophenyl)ethanone 2-Chlorophenyl C₈H₇ClO Halogenated aromatic ketone; synthetic intermediate
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine Methoxy/methyl-benzofuran with amine C₁₃H₁₅NO₂ Pharmacological interest (structure-activity)

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in this compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 1-(5-Methyl-2-furanyl)-ethanone ). This property may improve membrane permeability in biological systems but reduce solubility in polar solvents.
  • Steric Effects: The bulky cyclohexyl group may hinder electrophilic substitution reactions at the furan ring, unlike electron-withdrawing groups (e.g., chloro in 1-(2-Chlorophenyl)ethanone ), which increase carbonyl reactivity.

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